molecular formula C21H28N2O2 B13363459 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide

2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide

Cat. No.: B13363459
M. Wt: 340.5 g/mol
InChI Key: BALGUAXGXVAZJI-UHFFFAOYSA-N
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Description

2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is a complex organic compound with a unique structure that combines an adamantane core with a formylamino group and an isopropylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide typically involves multiple steps, starting with the preparation of the adamantane core. One common method involves the reaction of adamantane with formic acid and an appropriate amine to introduce the formylamino group. The isopropylphenyl substituent can be introduced through a Friedel-Crafts alkylation reaction using isopropylbenzene and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The formylamino group can be oxidized to form a carboxylic acid derivative.

    Reduction: The formylamino group can be reduced to an amine.

    Substitution: The isopropylphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: The major product is the corresponding carboxylic acid derivative.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the specific substituents introduced during the reaction.

Scientific Research Applications

2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the adamantane core provides structural stability. The isopropylphenyl group can interact with hydrophobic regions of proteins, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(formylamino)-N-(4-methylphenyl)-2-adamantanecarboxamide
  • 2-(formylamino)-N-(4-ethylphenyl)-2-adamantanecarboxamide
  • 2-(formylamino)-N-(4-tert-butylphenyl)-2-adamantanecarboxamide

Uniqueness

2-(formylamino)-N-(4-isopropylphenyl)-2-adamantanecarboxamide is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. The isopropyl group provides a balance of hydrophobicity and steric hindrance, making it particularly effective in certain applications compared to its analogs.

Properties

Molecular Formula

C21H28N2O2

Molecular Weight

340.5 g/mol

IUPAC Name

2-formamido-N-(4-propan-2-ylphenyl)adamantane-2-carboxamide

InChI

InChI=1S/C21H28N2O2/c1-13(2)16-3-5-19(6-4-16)23-20(25)21(22-12-24)17-8-14-7-15(10-17)11-18(21)9-14/h3-6,12-15,17-18H,7-11H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

BALGUAXGXVAZJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2(C3CC4CC(C3)CC2C4)NC=O

Origin of Product

United States

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